molecular formula C16H20N4O3S B7818475 N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N'-(2-methylpropyl)carbamimidate

N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N'-(2-methylpropyl)carbamimidate

Cat. No.: B7818475
M. Wt: 348.4 g/mol
InChI Key: ZRXHMFXZUAUNLM-UHFFFAOYSA-N
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Description

N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N’-(2-methylpropyl)carbamimidate is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N’-(2-methylpropyl)carbamimidate typically involves a multi-step process. One common method starts with the preparation of 4-anilinopyridine, which is then sulfonylated using a sulfonyl chloride reagent. The resulting sulfonamide is further reacted with an isocyanate derivative to form the final carbamimidate compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N’-(2-methylpropyl)carbamimidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N’-(2-methylpropyl)carbamimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N’-(2-methylpropyl)carbamimidate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antibacterial or antifungal agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N’-(2-methylpropyl)carbamimidate is unique due to its specific structural features, which confer distinct biological activities. The presence of both the anilinopyridin-1-ium and carbamimidate moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-(4-anilinopyridin-1-ium-3-yl)sulfonyl-N'-(2-methylpropyl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12(2)10-18-16(21)20-24(22,23)15-11-17-9-8-14(15)19-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHMFXZUAUNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C(NS(=O)(=O)C1=C(C=C[NH+]=C1)NC2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN=C(NS(=O)(=O)C1=C(C=C[NH+]=C1)NC2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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